Cas no 86518-10-7 (1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone)

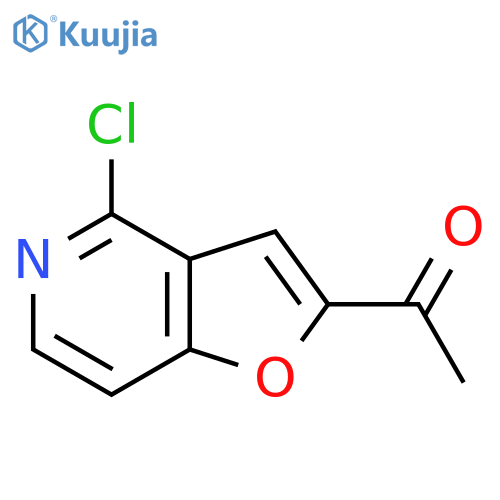

86518-10-7 structure

商品名:1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone

CAS番号:86518-10-7

MF:C9H6ClNO2

メガワット:195.602441310883

MDL:MFCD28128803

CID:2111337

PubChem ID:13090139

1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorofuro[3,2-c]pyridin-2-yl)Ethanone

- 1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one

- Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-

- WYWCCBXVKPYSIF-UHFFFAOYSA-N

- 1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone

-

- MDL: MFCD28128803

- インチ: 1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3

- InChIKey: WYWCCBXVKPYSIF-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C=C(C(C)=O)OC=2C=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- トポロジー分子極性表面積: 43.1

1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-332835-0.5g |

1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |

86518-10-7 | 95.0% | 0.5g |

$824.0 | 2025-03-18 | |

| Enamine | EN300-332835-2.5g |

1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |

86518-10-7 | 95.0% | 2.5g |

$2071.0 | 2025-03-18 | |

| TRC | C385228-100mg |

1-(4-Chlorofuro[3,2-C]pyridin-2-yl)ethanone |

86518-10-7 | 100mg |

$ 340.00 | 2022-06-06 | ||

| Enamine | EN300-332835-0.25g |

1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |

86518-10-7 | 95.0% | 0.25g |

$524.0 | 2025-03-18 | |

| Chemenu | CM467026-100mg |

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |

86518-10-7 | 95%+ | 100mg |

$*** | 2023-05-29 | |

| Chemenu | CM467026-1g |

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |

86518-10-7 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-332835-5g |

1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |

86518-10-7 | 95% | 5g |

$3065.0 | 2023-09-04 | |

| 1PlusChem | 1P00H2TP-5g |

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |

86518-10-7 | 95% | 5g |

$3851.00 | 2024-04-21 | |

| A2B Chem LLC | AH96013-100mg |

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |

86518-10-7 | 95% | 100mg |

$421.00 | 2024-04-19 | |

| Aaron | AR00H321-250mg |

1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |

86518-10-7 | 95% | 250mg |

$746.00 | 2025-01-24 |

1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

86518-10-7 (1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量